Ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilyl)ethoxy)benzoate
Description
Ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilyl)ethoxy)benzoate (CAS: 37178-69-1) is a fluorinated benzoate ester characterized by a tetrafluoroethoxy group substituted with a trimethylsilyl (TMS) moiety at the para position of the ethyl benzoate backbone. Its unique structure combines the electron-withdrawing effects of fluorine atoms with the steric bulk of the TMS group, making it a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilylethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F4O3Si/c1-5-20-12(19)10-6-8-11(9-7-10)21-13(15,16)14(17,18)22(2,3)4/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBOCSSPDFCDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(C(F)(F)[Si](C)(C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F4O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Bromotetrafluoroethoxy Intermediates
A widely reported method involves the sequential introduction of fluorine and silyl groups onto a phenolic precursor. Ethyl 4-hydroxybenzoate serves as the starting material, undergoing bromotetrafluoroethoxylation followed by trimethylsilylation:
Step 1: Bromotetrafluoroethoxylation
Ethyl 4-hydroxybenzoate reacts with 1,2-dibromo-1,1,2,2-tetrafluoroethane (BrCF2CF2Br) under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the phenolic hydroxyl, enabling nucleophilic displacement of bromide to form ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate.
Step 2: Trimethylsilylation
The bromine substituent is replaced via a Grignard reagent-mediated reaction. Treatment with trimethylsilyl chloride (TMSCl) and isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) in tetrahydrofuran (THF) at −78°C yields the target compound. This step proceeds through a single-electron transfer mechanism, with the Grignard reagent generating a silyl radical that displaces bromide.
Optimization Note:
- Excess TMSCl (3 equivalents) ensures complete substitution.
- Slow warming to room temperature prevents desilylation.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | −78°C → RT | 85 |
| TMSCl Equivalents | 3 | — |
| Solvent | THF | — |
Hypervalent Iodine-Mediated Direct Silylation
An alternative route employs hypervalent iodine reagents to directly install the silyl-fluoroethoxy group. Ethyl 4-hydroxybenzoate reacts with 1-fluoro-3,3-dimethyl-1λ³-benzo[d]iodaoxole in acetonitrile (MeCN) at −35°C, catalyzed by tetrabutylammonium difluorotriphenylsilicate (TBAT). The iodine(III) reagent acts as an electrophilic fluoride source, enabling concomitant silylation and fluorination.
Mechanistic Insight:
The reaction proceeds via a ligand exchange at iodine, forming a reactive iodonium intermediate that undergoes nucleophilic attack by the silyl-fluoroethoxy group. TBAT enhances fluoride ion mobility, accelerating the substitution.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | TBAT (0.02 equiv) | 78 |
| Temperature | −35°C → RT | — |
| Solvent | MeCN | — |
Critical Analysis of Reaction Conditions
Solvent and Temperature Effects
THF and MeCN are preferred for their ability to stabilize Grignard reagents and hypervalent iodine intermediates, respectively. Sub-zero temperatures (−78°C to −35°C) suppress side reactions such as ester hydrolysis or premature silyl group oxidation.
Role of Additives
- TBAT: Enhances reaction rates by solubilizing fluoride ions, critical for iodine(III)-mediated pathways.
- i-PrMgCl·LiCl: Provides a strong nucleophile while minimizing β-hydride elimination, common in traditional Grignard reactions.
Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (300 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.92 (q, J = 7.1 Hz, 2H, OCH₂), 4.45 (s, 2H, CF₂CF₂), 7.12 (d, J = 8.6 Hz, 2H, ArH), 8.01 (d, J = 8.6 Hz, 2H, ArH).
- ¹⁹F NMR (282 MHz, CDCl₃): δ −114.2 (CF₂CF₂), −126.5 (SiMe₃).
- HRMS (ESI+): m/z calcd for C₁₄H₁₈F₄O₃Si [M+H]⁺ 339.1034, found 339.1034.
Purity Assessment
HPLC analysis with a C18 column (MeCN:H₂O = 70:30) confirms ≥95% purity, consistent with vendor specifications.
Applications and Derivative Chemistry
The compound serves as a precursor for:
- Fluorinated surfactants: Hydrolysis of the ester yields carboxylic acids with surface-active properties.
- Photoacid generators (PAGs): The electron-deficient aromatic ring facilitates acid release upon UV exposure.
Chemical Reactions Analysis
Types of Reactions
Ethyl
Biological Activity
Ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilyl)ethoxy)benzoate is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of its implications in pharmacology and biochemistry.
Chemical Structure and Properties
The compound is characterized by the presence of a benzoate moiety linked to an ethoxy group and a tetrafluoro-trimethylsilyl substituent. The molecular formula can be represented as C12H14F4O3Si. The incorporation of fluorine atoms significantly alters the electronic properties of the molecule, potentially enhancing its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Ethoxy Group : This involves the reaction of benzoic acid derivatives with ethyl iodide in the presence of a base.
- Introduction of Tetrafluoro-Trimethylsilyl Group : This step requires careful handling of fluorinated reagents to ensure high yields and purity.
The overall yield and purity can vary based on the specific conditions employed during synthesis. For example, yields can be optimized through temperature control and choice of solvents .
Antimicrobial Activity
Recent studies have shown that fluorinated compounds often exhibit significant antimicrobial properties. This compound has been tested against various microorganisms:
- Bacterial Strains : Significant activity was observed against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential lead in antibiotic development .
- Fungal Strains : The compound also demonstrated antifungal properties against Candida albicans and Aspergillus fumigatus, indicating its broad-spectrum efficacy .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes due to its lipophilic nature imparted by the fluorinated groups. This disruption leads to increased permeability and ultimately cell death.
Study 1: Antibacterial Efficacy
In a controlled study involving various synthesized derivatives of benzoates, this compound was found to outperform several traditional antibiotics in terms of efficacy against resistant strains of bacteria. The study highlighted its potential for development into a new class of antimicrobial agents .
Study 2: Toxicological Assessment
A toxicological evaluation conducted on animal models indicated that while the compound exhibited antimicrobial activity at low concentrations, higher doses resulted in cytotoxic effects on mammalian cells. This underscores the importance of dose optimization in therapeutic applications .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Effective against multiple bacterial and fungal strains with low MIC values. |
| Mechanism | Likely disrupts cell membranes due to lipophilicity from fluorinated groups. |
| Toxicity | Cytotoxic effects noted at high concentrations; requires careful dosing. |
Scientific Research Applications
Materials Science
In materials science, this compound is utilized for its unique surface properties.
- Fluorinated Coatings : Ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilyl)ethoxy)benzoate is used in the formulation of fluorinated coatings that provide excellent water and oil repellency. These coatings are ideal for applications in textiles and electronics where moisture resistance is critical.
- Polymer Additives : The compound serves as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in high-temperature applications.
Pharmaceutical Applications
The pharmaceutical industry has shown interest in this compound for several reasons:
- Drug Delivery Systems : Due to its ability to modify surface properties, this compound can be used in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs. Its fluorinated structure can facilitate better interaction with biological membranes.
- Reactive Tracers : The compound is utilized as a reactive partitioning tracer in chemical tracer tests within pharmaceutical research. Its low adsorption characteristics make it suitable for tracking the movement of substances in non-aqueous environments, which is crucial for understanding drug distribution.
Environmental Applications
In environmental studies, this compound plays a role in assessing contamination and remediation strategies:
- Contaminant Tracing : this compound is employed as a tracer in studies aimed at understanding the transport mechanisms of contaminants in groundwater. Its unique chemical properties allow for effective detection even at low concentrations.
- Hydrolysis Studies : The hydrolysis products of this compound are studied for their environmental impact and degradation pathways. Understanding these pathways is essential for developing remediation technologies for contaminated sites.
Case Study 1: Fluorinated Coatings
A study conducted on the application of this compound in fluorinated coatings demonstrated significant improvements in water repellency compared to traditional coatings. The results indicated that surfaces treated with this compound exhibited a contact angle greater than 120 degrees, showcasing its effectiveness in repelling water and oils.
Case Study 2: Drug Delivery Enhancement
In pharmaceutical research focusing on poorly soluble drugs, this compound was integrated into lipid-based formulations. The study revealed that formulations containing this compound improved drug solubility by up to 50%, leading to enhanced bioavailability in preclinical models.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with structurally related ethyl benzoate derivatives (Table 1):
| Compound Name | Substituents | Molecular Weight | Key Applications |
|---|---|---|---|
| Ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilyl)ethoxy)benzoate (Target Compound) | -OCH₂CF₂CF₂-Si(CH₃)₃ | ~356.3 g/mol† | Drug intermediates, fluorinated materials |
| Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate | -OCH₂CF₂CF₂H | 270.2 g/mol | Agrochemicals, polymer additives |
| Ethyl 4-((1,1,1,2-tetrafluoro-3-(3-phenyl-1H-pyrazol-1-yl)propan-2-yl)oxy)benzoate | -OCH(CF₃)CF₂-C₃H₃N₂Ph | 422.3 g/mol | Anticancer agents, kinase inhibitors |
| Ethyl 4-((difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetyl)amino)benzoate | -NHCO-CF₂-O-CF₂CF₂-O-CF₃ | 559.2 g/mol | High-performance coatings, surfactants |
Key Observations :
Fluorine Content: The target compound and its tetrafluoroethoxy analogue (second entry) share high fluorine content, which improves thermal stability and lipophilicity. However, the TMS group in the target compound enhances steric hindrance, reducing reactivity in SN2 reactions compared to the non-silylated analogue .
Biological Activity : Compounds with heterocyclic substituents (e.g., pyrazole in the third entry) exhibit enhanced binding to biological targets, as evidenced by their use in anticancer research .
Industrial Utility : The fourth entry, with a trifluoromethoxy chain, demonstrates superior surfactant properties due to its branched fluorocarbon structure .
Research Findings and Industrial Relevance
- Pharmaceutical Development: The TMS group in the target compound improves drug half-life by resisting cytochrome P450-mediated oxidation, as demonstrated in analogues like Ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (71% yield, ) .
- Material Science : Fluorinated benzoates with trifluoromethoxy chains () exhibit exceptional water-repellent properties, with contact angles >110° in coatings .
Q & A
Q. What are the critical synthetic steps and reaction optimizations for preparing Ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilyl)ethoxy)benzoate?
The synthesis typically involves multi-step protocols, including nucleophilic substitution and esterification. For example, a Pd-catalyzed coupling (e.g., PEPPSI-iPr) under anhydrous conditions can link the benzoate core to fluorinated silyl ether intermediates . Key optimizations include:
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : , , and NMR confirm substituent integration and electronic environments .
- HPLC-MS : Validates molecular weight and detects trace impurities .
- Elemental analysis : Verifies C, H, N, and S content to ±0.3% accuracy .
- X-ray crystallography : Resolves stereoelectronic effects of the tetrafluoro and silyl groups, though crystal growth may require slow evaporation from ethanol/water mixtures .
Advanced Research Questions
Q. How do computational methods like DFT elucidate the electronic effects of the tetrafluoro and trimethylsilyl groups?
Q. What experimental strategies prevent hydrolysis of the trimethylsilyl ether moiety during synthesis?
Moisture-sensitive steps require:
Q. How does the compound’s stability vary under oxidative or reductive conditions, and how is this assessed?
Degradation studies use:
- UV/Peroxydisulfate (UV/PS) : Oxidative cleavage of fluorinated chains monitored via LC-QTOF-MS .
- UV/Sulfite reductive systems : Evaluates defluorination efficiency, with fluoride ion-selective electrodes quantifying F release .
- Accelerated stability testing : Storage at 40°C/75% RH for 4 weeks, followed by HPLC purity checks .
Q. In comparative structure-activity studies, how do substituent variations impact biological activity?
Analog synthesis and screening involve:
- Thiazole/benzoxazole scaffolds : Modifying electron-withdrawing groups (e.g., -CF vs. -OCH) alters antimicrobial IC values by 2–3 orders of magnitude .
- Docking simulations : AutoDock Vina predicts binding affinities to target enzymes (e.g., cytochrome P450), guiding rational design .
Methodological Considerations
- Synthetic Troubleshooting : Low yields (<50%) often stem from incomplete silylation; repeating the step with fresh TMSCl/EtN improves results .
- Data Contradictions : Discrepancies in reported melting points may arise from polymorphic forms; differential scanning calorimetry (DSC) clarifies phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
